(8-Methyl-1-oxaspiro[4.5]decan-2-yl)methanamine hydrochloride
CAS No.: 2230799-51-4
Cat. No.: VC4603173
Molecular Formula: C11H22ClNO
Molecular Weight: 219.75
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 2230799-51-4 |
---|---|
Molecular Formula | C11H22ClNO |
Molecular Weight | 219.75 |
IUPAC Name | (8-methyl-1-oxaspiro[4.5]decan-2-yl)methanamine;hydrochloride |
Standard InChI | InChI=1S/C11H21NO.ClH/c1-9-2-5-11(6-3-9)7-4-10(8-12)13-11;/h9-10H,2-8,12H2,1H3;1H |
Standard InChI Key | KTPHKPGFUKRXHR-UHFFFAOYSA-N |
SMILES | CC1CCC2(CC1)CCC(O2)CN.Cl |
Introduction
Chemical Identification and Structural Characteristics
Molecular Identity
The compound is systematically named (8-methyl-1-oxaspiro[4.5]decan-2-yl)methanamine hydrochloride, with the following identifiers:
The parent amine (8-methyl-1-oxaspiro[4.5]decan-2-yl)methanamine (CID 130583616) has a molecular formula of C₁₁H₂₁NO and a molecular weight of 183.29 g/mol before hydrochloride salt formation .
Structural Features
The spirocyclic core consists of a dioxane ring (1-oxaspiro) fused to a decane ring at the 4,5-positions. The methyl group at the 8-position introduces steric hindrance, while the methanamine moiety provides a reactive site for further functionalization . The hydrochloride salt forms via protonation of the amine group, improving crystallinity and solubility in polar solvents.
Stereochemical Considerations
The spiro junction creates a rigid bicyclic framework, limiting conformational flexibility. The compound’s Undefined Atom Stereocenter Count is 1, as reported for its structural analogs , suggesting potential for chiral resolution in synthetic applications.
Synthesis and Manufacturing
Synthetic Pathways
Physicochemical Properties
The hydrochloride salt’s Topological Polar Surface Area (TPSA) is 35.3 Ų, indicating moderate permeability . Its rotatable bond count of 1 reflects conformational rigidity .
Applications in Research
Synthetic Intermediate
The compound serves as a building block for:
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Spirocyclic Alkaloids: Mimicking natural products with bioactive properties.
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Pharmaceutical Candidates: Functionalization at the amine group enables drug discovery .
Comparative Analysis with Structural Analogs
The additional methyl group in the analog increases hydrophobicity (XLogP3 = 2 vs. ~1.5 for the parent amine), while the hydrochloride salt enhances aqueous solubility .
Recent Advances and Future Directions
Recent synthetic methodologies, such as the Curtius rearrangement and reductive amination , could streamline large-scale production. Future studies should explore:
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Biological Screening: Target identification using high-throughput assays.
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Derivatization: Developing prodrugs or fluorescent probes via amine modification.
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